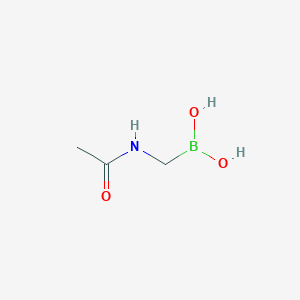
Acetamidomethylboronic Acid
Übersicht
Beschreibung
Acetamidomethylboronic Acid is a boronic acid derivative . It has a molecular weight of 116.91 . The IUPAC name for this compound is (acetylamino)methylboronic acid .
Molecular Structure Analysis
The molecular formula of Acetamidomethylboronic Acid is C3H8BNO3 . The InChI code for this compound is 1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) .
Chemical Reactions Analysis
Boronic acids, including Acetamidomethylboronic Acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .
Physical And Chemical Properties Analysis
Acetamidomethylboronic Acid is a powder . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including (acetamidomethyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection . Another fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown growth in the area of protein manipulation . They have been used for electrophoresis of glycated molecules .
Separation Technologies
Boronic acids have been employed in separation technologies . They have been used as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids are increasingly being seen in approved drugs . For example, vaborbactam or bortezomib . They are also investigated as reversible covalent inhibitors .
Saccharide Sensors
Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species . This is particularly relevant in medicine for the detection of glucose in diabetes patients .
Zukünftige Richtungen
Boronic acids, including Acetamidomethylboronic Acid, are being increasingly utilized in diverse areas of research . They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential applications of boronic acids .
Wirkmechanismus
Target of Action
(Acetamidomethyl)boronic acid, also known as Acetamidomethylboronic Acid, is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (Acetamidomethyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids in general have been investigated for their potential use in medicinal chemistry .
Result of Action
The primary result of the action of (Acetamidomethyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (Acetamidomethyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, boronic acids have been used to monitor, identify, and isolate analytes within physiological, environmental, and industrial scenarios .
Eigenschaften
IUPAC Name |
acetamidomethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBCQJRADLOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CNC(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamidomethylboronic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



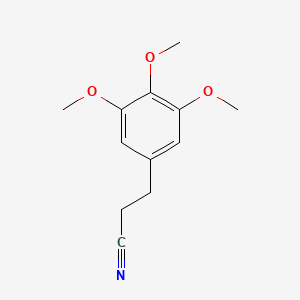





![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)

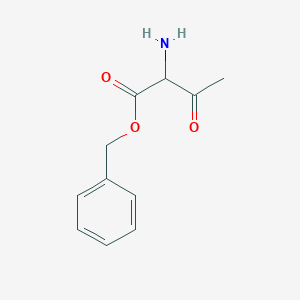
![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)
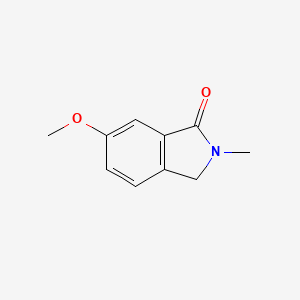

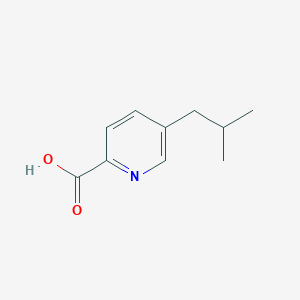
![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)